molecular formula C10H15N3 B1285741 (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine CAS No. 876316-38-0

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

Cat. No.: B1285741
CAS No.: 876316-38-0
M. Wt: 177.25 g/mol
InChI Key: BNVQNNKKUNFIND-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

One critical application is in the domain of cytochrome P450 (CYP) enzyme inhibition, where selective inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions (DDIs). Selective chemical inhibitors aid in identifying specific CYP isoforms involved in the metabolism of various drugs, which is essential for assessing potential DDIs in co-administered medications. Among these, certain pyrrolidine and pyridine derivatives have demonstrated efficacy as potent and selective inhibitors for different CYP isoforms, thus playing a significant role in pharmaceutical research and development (Khojasteh et al., 2011).

Medicinal Chemistry and Drug Design

The pyrrolidine ring, a core structural element in "(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine," is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its versatility arises from the ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage due to pseudorotation. This structural feature has led to the discovery of bioactive molecules with target selectivity, underlining the importance of pyrrolidine derivatives in drug design (Li Petri et al., 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, play a pivotal role in organic synthesis, catalysis, and medicinal applications. These compounds have demonstrated significant functionalities in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and exhibiting biological importance with potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif's versatility underscores its potential in drug development and advanced chemistry investigations (Li et al., 2019).

Quinazolines and Pyrimidines in Optoelectronic Materials

Beyond medicinal applications, pyridine derivatives have been explored for their utility in optoelectronic materials. Compounds incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems have shown promise in creating novel optoelectronic materials, highlighting the broad applicability of these heterocycles beyond pharmaceuticals into materials science (Lipunova et al., 2018).

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on the specific compound. Information about the safety and hazards of “(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine” can be found on databases such as PubChem .

Future Directions

Pyrrolidine derivatives represent a promising area of research in medicinal chemistry. They have potential applications in the treatment of various diseases, and ongoing research aims to optimize their properties and improve their selectivity .

Biochemical Analysis

Biochemical Properties

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several enzymes, including epoxide hydrolase and aminopeptidase . The interaction with epoxide hydrolase is crucial as it catalyzes the final step in the biosynthesis of leukotriene B4, a proinflammatory mediator. Additionally, this compound can bind to various proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, which are essential for cell signaling . By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For example, it can bind to the active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels within cells . For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport of this compound is essential for its biological activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with biomolecules and its role in cellular processes.

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVQNNKKUNFIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585474
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-38-0
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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